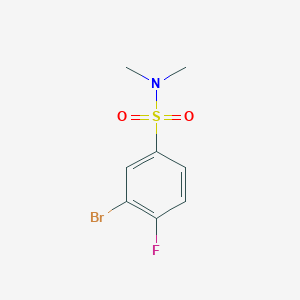

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide

Übersicht

Beschreibung

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H9BrFNO2S and a molecular weight of 282.13 . It is used in industrial and scientific research .

Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 331.8±52.0 °C, and its density is predicted to be 1.608±0.06 g/cm3 . The pKa is predicted to be -5.65±0.70 .Wissenschaftliche Forschungsanwendungen

Applications in Photodynamic Therapy and Cancer Treatment

- Photodynamic Therapy: A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new compounds, including zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibited excellent properties for photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Chemistry and Gas-Liquid Chromatography

- Gas-Liquid Chromatography: Vandenheuvel and Gruber (1975) investigated N-dimethylaminomethylene derivatives, including 3-bromo-5-cyanobenzenesulfonamide, for their applicability in gas-liquid chromatography. They found these compounds to be advantageous for chromatographic studies due to their excellent properties and convenient preparation at the submicrogram level (Vandenheuvel & Gruber, 1975).

Radiopharmaceuticals and Labeling Studies

- Radiopharmaceuticals Labeling: Schirrmacher et al. (2003) synthesized N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzensulfonamides, providing new secondary labeling precursors for 18F-labelled compounds. They conducted decomposition studies of these compounds to evaluate their stability, crucial for developing effective radiopharmaceuticals (Schirrmacher et al., 2003).

Synthesis and Characterization of Novel Compounds

- Novel Compound Synthesis: Deng, Liao, Tan, and Liu (2021) synthesized and characterized 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, conducting a comprehensive structural analysis using techniques like FTIR, NMR, and X-ray diffraction. Their study provided insights into the physicochemical properties of this compound, useful for various applications in chemistry and pharmacology (Deng, Liao, Tan, & Liu, 2021).

Nanoparticle Development and Fluorescence Studies

- Nanoparticle Development: Fischer, Baier, and Mecking (2013) used bromo4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium complexes to initiate polymerization, resulting in nanoparticles with bright fluorescence emission. Such developments have implications in areas like material science and bioimaging (Fischer, Baier, & Mecking, 2013).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-N,N,3-trimethylbenzenesulphonamide, advises against ingestion and inhalation. In case of contact with skin or eyes, it recommends washing off with soap and plenty of water or rinsing with pure water for at least 15 minutes, respectively . In case of ingestion, it advises against inducing vomiting and recommends seeking immediate medical attention .

Wirkmechanismus

Target of Action

3-Bromo-4-fluoro-N,N-dimethylbenzenesulfonamide, also known as BFDB, is a type of sulfonamide compound . Sulfonamides are known for their wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .

Mode of Action

It’s known that sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purine and pyrimidine in bacteria.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its sulfonamide nature. Sulfonamides are known to interfere with bacterial folic acid synthesis, which is crucial for the production of nucleic acids and the growth of bacteria . By inhibiting this pathway, sulfonamides can prevent bacterial replication.

Result of Action

The result of the action of this compound is likely to be the inhibition of bacterial growth due to the disruption of folic acid synthesis . This can lead to the effective treatment of bacterial infections.

Eigenschaften

IUPAC Name |

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIQIHHUAPFUBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B2473734.png)

![4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2473740.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2473741.png)

![5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473743.png)

![3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2473745.png)

![N-(1-cyanocyclobutyl)-3-(2,2-dimethylpropyl)-N-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2473753.png)

![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2473754.png)

![4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide](/img/structure/B2473755.png)